Azido-PEG9-t-butyl ester Azido-PEG9-t-butyl ester Azido-PEG9-t-butyl ester is a PEG derivative containing an azide group and a t-butyl ester. The hydrophilic PEG spacer increases solubility in aqueous media. The azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage. The t-butyl protected carboxyl group can be deprotected under acidic conditions.
Brand Name: Vulcanchem
CAS No.: 1818294-43-7
VCID: VC0520310
InChI: InChI=1S/C25H49N3O11/c1-25(2,3)39-24(29)4-6-30-8-10-32-12-14-34-16-18-36-20-22-38-23-21-37-19-17-35-15-13-33-11-9-31-7-5-27-28-26/h4-23H2,1-3H3
SMILES: CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-]
Molecular Formula: C25H49N3O11
Molecular Weight: 567.68

Azido-PEG9-t-butyl ester

CAS No.: 1818294-43-7

Cat. No.: VC0520310

Molecular Formula: C25H49N3O11

Molecular Weight: 567.68

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Azido-PEG9-t-butyl ester - 1818294-43-7

Specification

CAS No. 1818294-43-7
Molecular Formula C25H49N3O11
Molecular Weight 567.68
IUPAC Name tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Standard InChI InChI=1S/C25H49N3O11/c1-25(2,3)39-24(29)4-6-30-8-10-32-12-14-34-16-18-36-20-22-38-23-21-37-19-17-35-15-13-33-11-9-31-7-5-27-28-26/h4-23H2,1-3H3
Standard InChI Key HNZVYHQBKFTIJZ-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-]
Appearance Solid powder

Introduction

Chemical Structure and Identification

Azido-PEG9-t-butyl ester (CAS: 1818294-43-7) is a PEG-based linker containing nine ethylene glycol units terminated with an azide group at one end and a tert-butyl ester at the other. The compound forms part of a broader class of functionalized PEG derivatives widely used in bioconjugation applications and pharmaceutical research .

Chemical Identity and Nomenclature

The compound is formally identified through several key parameters:

  • CAS Registry Number: 1818294-43-7

  • Molecular Formula: C25H49N3O11

  • Molecular Weight: 567.67 g/mol

  • IUPAC Name: tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate

The compound is known by several synonyms in the scientific literature and commercial catalogs, including Azido-PEG9-Boc, Azido-PEG9-COOtBu, and 4,7,10,13,16,19,22,25,28-Nonaoxatriacontanoic acid, 30-azido-, 1,1-dimethylethyl ester .

Structural Features

Azido-PEG9-t-butyl ester possesses several distinct structural elements that define its chemical behavior:

  • Azide Terminal Group: The azide moiety (N₃) provides specific reactivity toward alkynes and strained cyclooctynes in click chemistry applications.

  • PEG Spacer Chain: Nine ethylene glycol units (-CH₂CH₂O-) form a flexible, hydrophilic backbone.

  • tert-Butyl Protected Carboxyl Group: The carboxylic acid function is protected as a tert-butyl ester, which can be selectively cleaved under acidic conditions.

The canonical SMILES notation for the compound is: CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] .

Physical and Chemical Properties

Azido-PEG9-t-butyl ester exhibits physical and chemical properties characteristic of functionalized polyethylene glycol derivatives, with additional features derived from its terminal functional groups.

Physical Properties

The compound presents as a colorless to light yellow oily liquid at room temperature . Its physical characteristics are summarized in the following table:

PropertyValue
Physical StateLiquid
AppearanceColorless to light yellow
Molecular Weight567.67 g/mol
SolubilitySoluble in Water, DMSO, DCM, DMF
Purity (Commercial)>95%

Computed Properties

Various computational properties provide insights into the molecular behavior and potential biological interactions of Azido-PEG9-t-butyl ester:

PropertyValue
XLogP30.6
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count13
Rotatable Bond Count32
Topological Polar Surface Area124Ų
Heavy Atom Count39
Formal Charge0
Complexity588

These computational parameters indicate that the molecule possesses moderate lipophilicity (XLogP3 = 0.6), significant hydrogen bond acceptor capacity (13 sites), and substantial conformational flexibility (32 rotatable bonds) . The calculated properties suggest favorable characteristics for aqueous solubility while maintaining limited membrane permeability.

Reactivity and Applications

The distinct functional groups present in Azido-PEG9-t-butyl ester enable selective chemical transformations, making it a valuable tool in bioconjugation chemistry and related fields.

Click Chemistry Applications

The azide terminal group of Azido-PEG9-t-butyl ester participates readily in azide-alkyne cycloaddition reactions, a subset of click chemistry reactions characterized by high efficiency and selectivity. Specifically, the compound reacts with:

  • Terminal alkynes via copper-catalyzed azide-alkyne cycloaddition (CuAAC)

  • Strained cyclooctynes like BCN (bicyclononyne) and DBCO (dibenzocyclooctyne) via strain-promoted azide-alkyne cycloaddition (SPAAC)

These reactions produce stable triazole linkages, which are biologically inert and form under mild conditions compatible with sensitive biomolecules. This reactivity profile makes Azido-PEG9-t-butyl ester particularly valuable for bioorthogonal conjugation applications.

Orthogonal Reactivity

A significant advantage of Azido-PEG9-t-butyl ester is its capacity for sequential, orthogonal chemical transformations:

  • The azide group can participate in click chemistry reactions while the tert-butyl ester remains intact.

  • Subsequently, the tert-butyl ester can be selectively deprotected under acidic conditions to reveal a carboxylic acid for further functionalization .

This orthogonal reactivity allows for precise control in multistep synthetic procedures and bioconjugation applications.

PEG-Based Benefits

The PEG9 spacer in the compound provides several advantageous properties that enhance its utility:

  • Increased water solubility, facilitating applications in aqueous environments

  • Reduced immunogenicity when incorporated into bioconjugates

  • Extended circulation half-life of PEGylated biomolecules

  • Flexible spacing between conjugated components, reducing steric hindrance

These properties make Azido-PEG9-t-butyl ester particularly valuable in pharmaceutical applications, where PEGylation can enhance drug delivery and pharmacokinetic properties.

Applications in Research and Development

Azido-PEG9-t-butyl ester finds numerous applications in chemical biology, drug development, and materials science.

Bioconjugation

The compound serves as a versatile linker for bioconjugation strategies, including:

  • Antibody-drug conjugate (ADC) development

  • PEGylation of therapeutic proteins and peptides

  • Surface functionalization of nanoparticles and biomaterials

  • Site-specific labeling of biomolecules

The PEG chain provides suitable spacing between conjugated components while enhancing water solubility .

Drug Delivery Systems

In pharmaceutical research, Azido-PEG9-t-butyl ester contributes to the development of advanced drug delivery systems:

  • PEGylated Liposomes: Enhancing circulation time and reducing immunogenicity

  • Targeted Drug Conjugates: Providing spacers between targeting moieties and therapeutic payloads

  • Stimuli-Responsive Systems: Enabling controlled release through cleavable linkages

The dual functionality of the compound allows for sophisticated synthetic strategies in drug delivery applications.

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